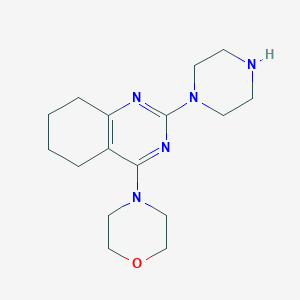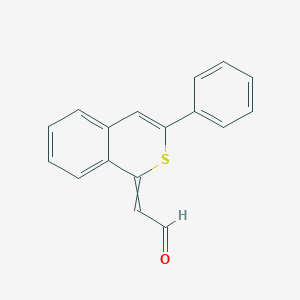![molecular formula C11H10ClNO2S2 B14435490 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-78-5](/img/structure/B14435490.png)
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that features a benzothiazole ring substituted with a sulfanyl group and a chloroethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The benzothiazole ring may also contribute to its activity by interacting with aromatic residues in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, known for its use in rubber vulcanization.
2-Chloroethyl acetate: A simpler compound used in organic synthesis.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the combination of the benzothiazole ring and the chloroethyl acetate moiety, which imparts specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of more complex molecules and a candidate for various applications in research and industry.
Propiedades
Número CAS |
76151-78-5 |
|---|---|
Fórmula molecular |
C11H10ClNO2S2 |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H10ClNO2S2/c12-5-6-15-10(14)7-16-11-13-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2 |
Clave InChI |
CBKAKXGNEHNNED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
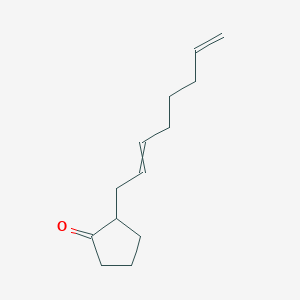
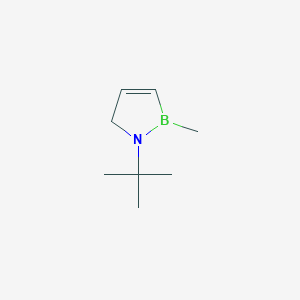

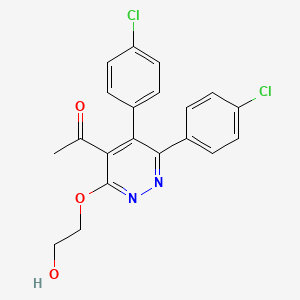

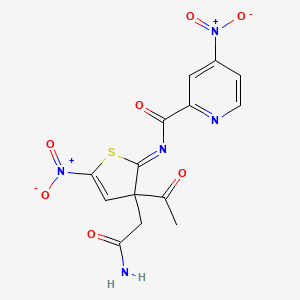
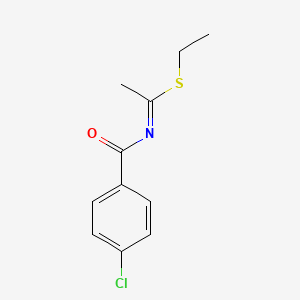
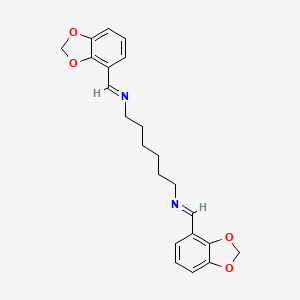
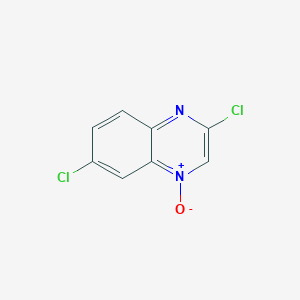
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
